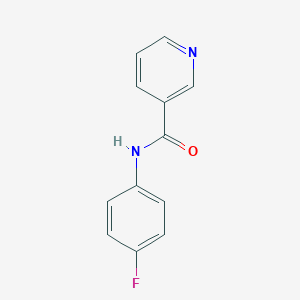
N-(4-fluorophenyl)pyridine-3-carboxamide
Description
N-(4-Fluorophenyl)pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a carboxamide group, which is further linked to a 4-fluorophenyl moiety. This structure combines aromatic and hydrogen-bonding functionalities, making it a scaffold of interest in medicinal chemistry and agrochemical research. The fluorine atom enhances electronegativity and metabolic stability, while the pyridine-carboxamide core facilitates interactions with biological targets such as enzymes and receptors .
Properties
CAS No. |
24303-06-8 |
|---|---|
Molecular Formula |
C12H9FN2O |
Molecular Weight |
216.21 g/mol |
IUPAC Name |
N-(4-fluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9FN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,(H,15,16) |
InChI Key |
SRPXJYRIMMGYIB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)F |
solubility |
32.4 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Substituted Analogues
- This modification may alter pharmacokinetics compared to the parent compound due to chlorine’s larger atomic radius and lipophilicity .
N-(4-Chlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (RN: 302560-08-3) :
Replacement of the pyridine ring with a pyrrolidine-5-one introduces conformational rigidity and a ketone group. The 4-chlorophenyl substituent may reduce solubility but improve target specificity in enzyme inhibition studies .
Heterocyclic Core Modifications
- Furo[2,3-b]pyridine Derivatives (e.g., A.3.33–A.3.39): Compounds like 2-(difluoromethyl)-N-(1,1-dimethyl-3-propyl-indan-4-yl)pyridine-3-carboxamide (A.3.36) incorporate a fused furopyridine core and bulky indan substituents.
Imidazo[1,2-a]pyridine-3-carboxamide (CAS: 478245-38-4) :
Replacement of pyridine with an imidazopyridine ring increases basicity and aromatic surface area, which could enhance interactions with hydrophobic binding pockets in targets like kinase enzymes .
Substituent Variations on the Phenyl Ring
N-(4-Fluoro-2-methylphenyl) Derivatives (e.g., P328-1664) :
Addition of a methyl group at the phenyl 2-position (as in P328-1664) introduces steric effects that may reduce off-target interactions. The compound’s furo[3,2-c]pyridine core further diversifies its electronic profile compared to the parent structure .- The piperidine ring increases flexibility, contrasting with the planar pyridine-carboxamide structure .
Complex Hybrid Structures
- Niaprazine (CymitQuimica): This metabolite of a sedative drug features a pyridine-3-carboxamide linked to a 4-fluorophenylpiperazine via a butyl chain.
Bicyclo[1.1.1]pentane-Containing Analogues (e.g., Compounds 1 and 2) :
These derivatives from Bristol-Myers Squibb incorporate bicyclo[1.1.1]pentane groups, which are bioisosteres for tert-butyl or aromatic rings. This substitution reduces molecular weight while maintaining rigidity, offering advantages in solubility and synthetic accessibility .
Structural and Functional Implications
Electronic Effects
- Fluorine vs. Chlorine : Fluorine’s high electronegativity enhances dipole interactions and oxidative stability, whereas chlorine may improve hydrophobic interactions .
- Trifluoromethyl Groups : Introduce strong electron-withdrawing effects and metabolic resistance, as seen in N-(3-trifluoromethylphenyl) derivatives .
Steric and Conformational Effects
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


